5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide typically involves the reaction of 4-cyano-5,6-diphenylpyridazine-3(2H)-thione with 2-chloroacetamide in the presence of potassium carbonate in refluxing ethanol . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide undergoes various chemical reactions, including:
Condensation Reactions: It reacts with aliphatic primary amines to form 2,6,9-triazabicyclo[3.3.1]nonane derivatives.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form tetrazolo derivatives.
Common Reagents and Conditions
Sodium Azide: Used in ethanol at refluxing temperature for cyclization reactions.
Aliphatic Primary Amines: Used in condensation reactions to form triazabicyclo derivatives.
Major Products Formed
Tetrazolo Derivatives: Formed through cyclization reactions.
Triazabicyclo Derivatives: Formed through condensation reactions with primary amines.
Scientific Research Applications
5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide has been explored for various scientific research applications:
Antimicrobial Activity: Exhibits promising inhibitory activity against Gram-positive bacteria and fungi.
Anticancer Research:
Material Science:
Mechanism of Action
The exact mechanism of action of 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Diphenylpyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one
- 8,9-Diphenylpyridazino[4’,3’:4,5]thieno[3,2-d]-1,2,3-triazin-4(3H)-one
Uniqueness
5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide stands out due to its unique amino and carboxamide functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
135127-78-5 |
---|---|
Molecular Formula |
C19H14N4OS |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide |
InChI |
InChI=1S/C19H14N4OS/c20-15-14-13(11-7-3-1-4-8-11)16(12-9-5-2-6-10-12)22-23-19(14)25-17(15)18(21)24/h1-10H,20H2,(H2,21,24) |
InChI Key |
CGPIULXVTMMIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(SC3=NN=C2C4=CC=CC=C4)C(=O)N)N |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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